molecular formula C20H10N8 B11103552 4-(1H-benzotriazol-1-yl)-5-(2H-benzotriazol-2-yl)benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-(2H-benzotriazol-2-yl)benzene-1,2-dicarbonitrile

Cat. No.: B11103552
M. Wt: 362.3 g/mol
InChI Key: PTZUSRSZXBIYBD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE is a complex organic compound featuring benzotriazole groups and cyanide functionalities. Benzotriazole derivatives are known for their applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzotriazole Groups: Starting with the synthesis of benzotriazole rings through cyclization reactions involving ortho-substituted anilines and nitrous acid.

    Attachment to Phenyl Ring: Coupling benzotriazole groups to a phenyl ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Introduction of Cyanide Groups: Incorporating cyanide functionalities through nucleophilic substitution reactions using cyanide salts under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure complete reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzotriazole N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in materials science for the development of corrosion inhibitors, photostabilizers, and other functional materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE depends on its specific application:

    Biological Activity: May involve interaction with cellular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.

    Photostabilization: Absorbs UV radiation, preventing degradation of materials.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar corrosion inhibition properties.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Used as a UV stabilizer in plastics and coatings.

    4,5-Dicyanoimidazole: Another compound with cyanide functionalities, used in organic synthesis.

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE is unique due to its dual benzotriazole and cyanide groups, which may confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C20H10N8

Molecular Weight

362.3 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(benzotriazol-2-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10N8/c21-11-13-9-19(27-18-8-4-3-7-17(18)23-26-27)20(10-14(13)12-22)28-24-15-5-1-2-6-16(15)25-28/h1-10H

InChI Key

PTZUSRSZXBIYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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